Boc-(R)-alpha-(4-biphenylmethyl)-proline

Vue d'ensemble

Description

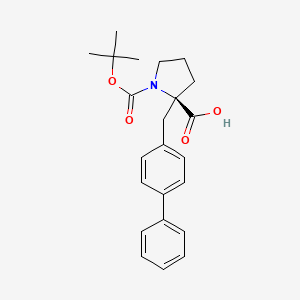

Boc-®-alpha-(4-biphenylmethyl)-proline is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an alpha position substituted with a 4-biphenylmethyl group, and the ®-configuration, indicating its stereochemistry. This compound is often used in peptide synthesis and medicinal chemistry due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-alpha-(4-biphenylmethyl)-proline typically involves the following steps:

Protection of Proline: The proline is first protected with a Boc group to prevent unwanted reactions at the amino group.

Alkylation: The protected proline is then subjected to alkylation with 4-biphenylmethyl bromide under basic conditions to introduce the biphenylmethyl group at the alpha position.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain Boc-®-alpha-(4-biphenylmethyl)-proline in high purity.

Industrial Production Methods

Industrial production of Boc-®-alpha-(4-biphenylmethyl)-proline follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated purification systems are often employed to enhance efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

Boc-®-alpha-(4-biphenylmethyl)-proline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the biphenylmethyl group or the proline ring.

Substitution: Nucleophilic substitution reactions can replace the Boc group with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce deprotected or modified proline derivatives.

Applications De Recherche Scientifique

Synthetic Chemistry

Boc-(R)-alpha-(4-biphenylmethyl)-proline serves as a crucial building block in the synthesis of peptides and proteins. Its unique structural features enable the formation of complex molecular architectures with specific functionalities. This compound is particularly valuable in generating cyclic peptides, which are essential for drug development due to their enhanced stability and biological activity.

Case Study: Peptide Synthesis

A study demonstrated the successful incorporation of this compound into a peptide sequence designed to target specific protein interactions. The resulting peptides exhibited improved binding affinities compared to those synthesized without this chiral building block, highlighting its role in enhancing molecular recognition properties.

Pharmaceutical Development

The compound's properties make it an important player in drug design, particularly for developing inhibitors targeting specific biological pathways. Its ability to modulate enzyme activity and interact with various receptors positions it as a candidate for novel therapeutic agents.

Case Study: Cancer Treatment

Research has shown that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cell lines. For instance, a study reported significant inhibition of cell proliferation in breast and prostate cancer models, attributed to the compound's ability to interfere with key metabolic pathways involved in tumor growth.

Biotechnology

In biotechnology, this compound is utilized for modifying proteins and enhancing their functionality. This application is critical for developing biocatalysts and enzyme inhibitors that can be used in industrial processes.

Application in Enzyme Inhibition

The compound has been shown to act as a competitive inhibitor for certain enzymes, leading to altered substrate availability and metabolic changes. This property is especially relevant in designing therapeutic agents aimed at metabolic disorders.

Material Science

This compound can also be incorporated into polymer systems, enhancing their mechanical properties. This application is useful for creating advanced materials with specific characteristics required for coatings, composites, and other industrial applications.

Mécanisme D'action

The mechanism of action of Boc-®-alpha-(4-biphenylmethyl)-proline involves its interaction with molecular targets such as enzymes and receptors. The biphenylmethyl group enhances binding affinity and specificity, while the proline ring provides structural rigidity. The Boc group protects the amino group during synthesis but can be removed to expose the active site for further reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Boc-®-alpha-(4-biphenylmethyl)-glycine: Similar structure but with glycine instead of proline.

Boc-®-alpha-(4-biphenylmethyl)-alanine: Contains alanine instead of proline.

Boc-®-alpha-(4-biphenylmethyl)-valine: Features valine in place of proline.

Uniqueness

Boc-®-alpha-(4-biphenylmethyl)-proline is unique due to the presence of the proline ring, which imparts conformational constraints and enhances the compound’s stability and binding properties. This makes it particularly valuable in the synthesis of cyclic peptides and in applications requiring high specificity and stability.

Activité Biologique

Boc-(R)-alpha-(4-biphenylmethyl)-proline, a proline derivative, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

- Molecular Formula : C₁₉H₂₃NO₄

- Molecular Weight : 329.39 g/mol

- CAS Number : 1217855-87-2

The compound features a biphenyl moiety that enhances its binding affinity to biological targets, making it a valuable chiral building block in organic synthesis and medicinal chemistry.

The biological activity of this compound is attributed to its interactions with specific molecular targets, influencing various biochemical pathways:

- Protein-Ligand Interactions : The biphenyl structure facilitates strong binding interactions with target proteins, modulating their activity.

- Enzyme Modulation : The proline derivative can alter the activity of enzymes, impacting metabolic pathways and cellular functions .

- Therapeutic Potential : Investigated for its potential effects in treating diseases through modulation of enzyme activity and protein interactions.

Biological Activity Overview

The compound has been studied for several biological activities:

- Antimicrobial Activity : Exhibits potential against Gram-positive and Gram-negative bacteria by altering membrane permeability and inhibiting protein synthesis .

- Anticancer Properties : Investigated for its role in inhibiting tumor growth and metastasis through the modulation of aminopeptidase activities .

- Neuroprotective Effects : Research indicates potential benefits in neurodegenerative diseases by influencing neurotransmitter systems .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anticancer | Inhibits angiogenesis in tumor cells | |

| Neuroprotective | Potential benefits in models of neurodegeneration |

Notable Research Findings

- Antimicrobial Activity :

- Cancer Research :

- Neuroprotective Mechanisms :

Propriétés

IUPAC Name |

(2R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(4-phenylphenyl)methyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-22(2,3)28-21(27)24-15-7-14-23(24,20(25)26)16-17-10-12-19(13-11-17)18-8-5-4-6-9-18/h4-6,8-13H,7,14-16H2,1-3H3,(H,25,26)/t23-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNEMRGCBNUYVIW-HSZRJFAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.